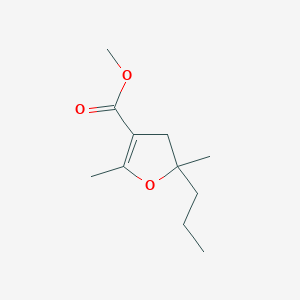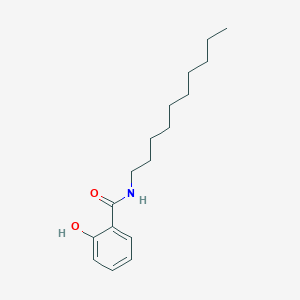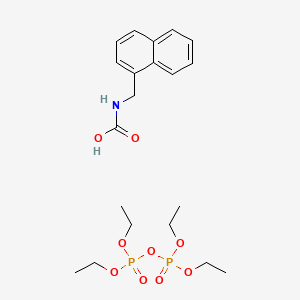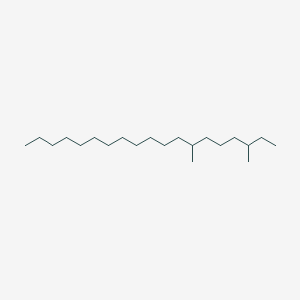
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone is a complex organic compound that features a benzofuran ring and a dibromo-hydroxyphenyl group. Compounds containing benzofuran rings have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone typically involves the cyclization of ortho-hydroxyphenyl ketones. Common methods include:
Acid-Catalyzed Cyclization: This method involves the dehydration of compounds containing carbonyl groups.
Palladium-Catalyzed Reactions: These reactions include intramolecular Wittig reactions and cyclizations involving o-(acyloxy)benzyl anions.
Friedel-Crafts Reactions: These reactions involve the construction of the benzofuran ring through intramolecular Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize metal-catalyzed cyclizations and environmentally benign protocols such as the use of polyethylene glycol (PEG) as a solvent .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mercuric(II) acetate.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The dibromo-hydroxyphenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mercuric(II) acetate in polyethylene glycol (PEG-400) as a solvent.
Reduction: Standard reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its benzofuran ring can interact with various enzymes and receptors, modulating their activity . The dibromo-hydroxyphenyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amiodarone: (2-Butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone, used as an antiarrhythmic agent.
Dronedarone: A related compound used for the treatment of atrial fibrillation and atrial flutter.
Uniqueness
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone is unique due to its dibromo-hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
113108-53-5 |
|---|---|
Formule moléculaire |
C19H16Br2O3 |
Poids moléculaire |
452.1 g/mol |
Nom IUPAC |
(2-butyl-1-benzofuran-3-yl)-(2,6-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H16Br2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)19(23)18-13(20)9-11(22)10-14(18)21/h4-6,8-10,22H,2-3,7H2,1H3 |
Clé InChI |
LTIBULCXDJMWKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=C(C=C(C=C3Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


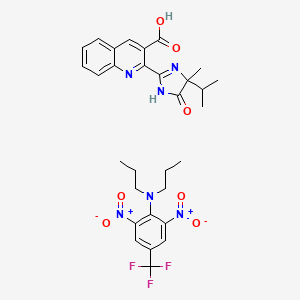
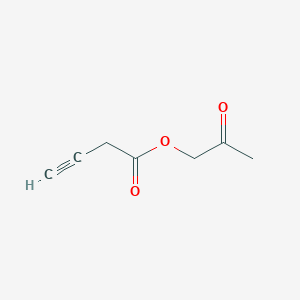
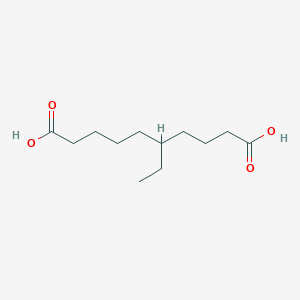
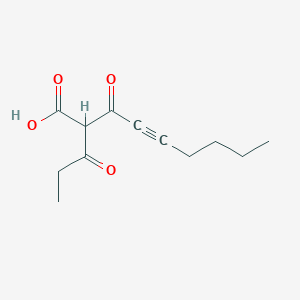
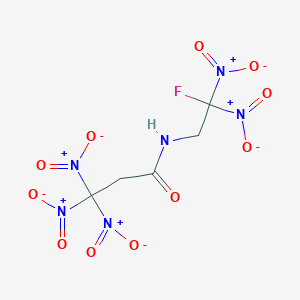
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
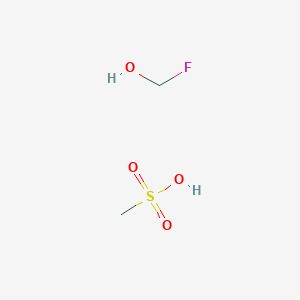
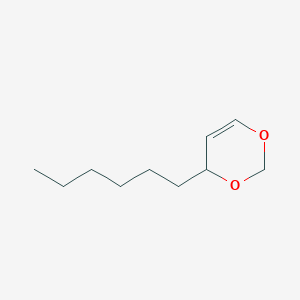
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
